molecular formula C11H22O2 B14674636 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane CAS No. 38595-13-0

3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane

Cat. No.: B14674636
CAS No.: 38595-13-0
M. Wt: 186.29 g/mol
InChI Key: GHKUTQHXEUOYSA-UHFFFAOYSA-N
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Description

3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane is an organic compound with a complex structure It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxy group attached to a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted oxirane derivatives

Scientific Research Applications

3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in nucleophilic addition reactions. This reactivity is exploited in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane
  • Isobutyl 5-methoxy-3-methylpentyl phthalate
  • Glutaric acid, 5-methoxy-3-methylpentyl nonyl ester

Uniqueness

This compound is unique due to its specific structure, which includes an oxirane ring and a methoxy group. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications.

Properties

CAS No.

38595-13-0

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

3-(5-methoxy-3-methylpentyl)-2,2-dimethyloxirane

InChI

InChI=1S/C11H22O2/c1-9(7-8-12-4)5-6-10-11(2,3)13-10/h9-10H,5-8H2,1-4H3

InChI Key

GHKUTQHXEUOYSA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1C(O1)(C)C)CCOC

Origin of Product

United States

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